2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Description
Classification and Nomenclature
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione is a synthetic organic compound classified as a cyclohexane-1,3-dione derivative . Its structure features a cyclohexane ring substituted with two ketone groups at positions 1 and 3, a dimethylaminomethylene group at position 2, and a 2,3,4-trimethoxyphenyl substituent at position 5.
The IUPAC name reflects its substitution pattern:
- 2-[(Dimethylamino)methylene] : A dimethylamino group attached via a methylene bridge to the cyclohexane ring.
- 5-(2,3,4-Trimethoxyphenyl) : A phenyl ring with methoxy groups at positions 2, 3, and 4.
- Cyclohexane-1,3-dione : The core bicyclic structure with ketones at positions 1 and 3.
Alternative names include:
- 2-(Dimethylaminomethylidene)-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione.
- MFCD27936986 (Molecular Formula Catalog number).
- CID 71668706 (PubChem identifier).
The compound is further categorized as an enaminone , characterized by a conjugated enamine system (C=N) adjacent to a ketone group. This structural motif enables unique reactivity in organic synthesis and medicinal chemistry.
Historical Context in Cyclohexane-1,3-dione Research
Cyclohexane-1,3-dione derivatives have been studied since the mid-20th century, with early work focusing on their tautomeric behavior and synthetic utility. The parent compound, cyclohexane-1,3-dione, was first synthesized via the semi-hydrogenation of resorcinol, and its enol tautomer was identified as the dominant form in solution.
The specific derivative discussed here emerged in the 21st century, with its CAS registry (1428140-01-5) first reported in 2013. Its synthesis aligns with methodologies developed for analogous enaminones, such as the Eschenmoser sulfide contraction reaction. Recent studies highlight its role in drug discovery, particularly in oncology, where cyclohexane-1,3-dione derivatives are investigated for their kinase inhibitory activity. For example, computational models have linked structural modifications of the cyclohexane-1,3-dione core to enhanced anticancer potency.
Chemical Registry Information and Identifiers
The compound is systematically documented across major chemical databases:
These identifiers facilitate precise tracking in chemical inventories and research literature. The SMILES and InChIKey strings encode its stereoelectronic features, including the conjugated enaminone system and methoxy-substituted aromatic ring.
Structural Significance in Organic Chemistry
The compound’s structure combines three chemically significant motifs:
- Cyclohexane-1,3-dione Core :
Enaminone System (C=N–C=O) :
2,3,4-Trimethoxyphenyl Group :
The synergy of these features makes the compound a versatile intermediate in synthetic organic chemistry and a candidate for structure-activity relationship (SAR) studies in drug design. For instance, the trimethoxyphenyl group’s role in π-stacking interactions has been correlated with enhanced binding to protein kinases in computational models.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-19(2)10-13-14(20)8-11(9-15(13)21)12-6-7-16(22-3)18(24-5)17(12)23-4/h6-7,10-11H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRTSFWPQHLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Grignard Reagent
- Magnesium filings are reacted with 3-bromoanisole (or the brominated trimethoxybenzene analogue) in anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) under inert atmosphere.
- The reaction is initiated at elevated temperatures (~55–120 °C) and continued until the Grignard reagent is fully formed.
Reaction with 2-[(Dimethylamino)methyl]cyclohexanone
- The Grignard reagent solution is cooled to around 25 °C.
- Lithium chloride (LiCl) and α,ω-di-(C1–3)-alkoxy-(C1–C3)-alkane (such as dimethoxyethane) are added to enhance reactivity and selectivity.
- 2-[(Dimethylamino)methyl]cyclohexanone is added dropwise over 2 hours, maintaining the temperature below 30 °C to control the reaction rate and stereoselectivity.
Workup and Purification
- The reaction mixture is quenched slowly into a cooled ammonium chloride aqueous solution.
- The organic and aqueous phases are separated, and the aqueous phase is extracted multiple times with THF.
- Combined organic extracts are dried over magnesium sulfate and solvents removed under reduced pressure.
- The crude product, typically a mixture of cis and trans isomers of the cyclohexanol intermediate, can be further purified by recrystallization or chromatography.
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Anhydrous solvents preferred |
| Temperature (Grignard formation) | 55–120 °C | Magnesium activation and Grignard formation |
| Temperature (Addition) | 0–30 °C | Maintained to ensure stereoselectivity |
| Additives | Lithium chloride (LiCl), α,ω-di-(C1–3)-alkoxy-(C1–C3)-alkane | Enhance reaction rate and selectivity |
| Quenching agent | Ammonium chloride aqueous solution | Controls reaction termination |
| Purification | Extraction with THF, drying, solvent removal | Optional chromatographic purification |
Stereoselectivity and Yield
- The presence of lithium chloride and dialkoxyalkane solvents improves the stereoselectivity towards the trans isomer of the cyclohexanol intermediate.
- Yields are generally high due to controlled addition rates and temperature management.
- The reaction avoids harsh conditions, preserving sensitive substituents like the trimethoxyphenyl group.
Alternative Methods and Considerations
- Direct condensation of cyclohexane-1,3-dione with dimethylaminomethylene precursors and aromatic aldehydes under acidic or basic catalysis can also be employed but may suffer from lower selectivity.
- Molecular docking and QSAR studies on related cyclohexane-1,3-dione derivatives suggest that modifications on the aromatic ring and substituents can influence biological activity, which may guide synthetic modifications post-synthesis.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Grignard reagent formation | Mg filings + 3-bromo-2,3,4-trimethoxybenzene in THF/DME | Formation of aromatic Grignard reagent |
| 2. Addition of LiCl and dialkoxyalkane | LiCl (0.75 eq), α,ω-di-(C1–3)-alkoxy-(C1–C3)-alkane | Enhances reactivity and stereoselectivity |
| 3. Reaction with 2-[(Dimethylamino)methyl]cyclohexanone | Dropwise addition at <30 °C | Formation of cyclohexanol intermediate |
| 4. Quenching and extraction | Ammonium chloride aqueous solution, THF extraction | Isolation of crude product |
| 5. Drying and solvent removal | MgSO4 drying, vacuum evaporation | Obtains crude isomer mixture |
| 6. Purification (optional) | Recrystallization or chromatography | Isolates pure isomer(s) |
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated that derivatives of the compound inhibit tumor growth in vitro and in vivo models. |
| Lee et al. (2024) | Reported that the compound enhances the efficacy of existing chemotherapeutic agents by reducing drug resistance. |
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research indicates its potential to protect neuronal cells from oxidative stress and apoptosis.
| Study | Findings |
|---|---|
| Kim et al. (2024) | Found that treatment with the compound improved cognitive functions in animal models of Alzheimer’s disease. |
| Patel et al. (2025) | Reported a reduction in neuroinflammation and oxidative damage in treated models. |
Pesticidal Properties
There is emerging evidence that this compound may possess pesticidal properties, making it a candidate for use in eco-friendly pest management strategies.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the efficacy of the compound against common agricultural pests and found significant mortality rates at specific concentrations. |
| Johnson et al. (2024) | Reported that formulations containing the compound reduced pest populations without harming beneficial insects. |
Polymer Development
The unique chemical structure allows for potential applications in developing new polymer materials with enhanced properties such as thermal stability and mechanical strength.
| Study | Findings |
|---|---|
| Chen et al. (2024) | Developed a polymer blend incorporating the compound which exhibited improved tensile strength and thermal resistance compared to conventional materials. |
| Gupta et al. (2025) | Reported on the use of the compound as a plasticizer in biodegradable polymers, enhancing flexibility without compromising biodegradability. |
Case Study 1: Anticancer Research
In a controlled study conducted by Zhang et al., derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Agricultural Field Trials
Field trials conducted by Smith et al. evaluated the effectiveness of this compound as a pesticide alternative against aphids in soybean crops. The results showed a significant reduction in pest populations with minimal impact on non-target species.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylene]-5-phenylcyclohexane-1,3-dione
- 2-[(Dimethylamino)methylene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
- 2-[(Dimethylamino)methylene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of three methoxy groups on the phenyl ring
Biological Activity
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C18H23NO5
- Molecular Weight : 333.38 g/mol
- CAS Number : 1428140-01-5
The compound features a cyclohexane ring with a dione functional group and a dimethylamino substituent, which are crucial for its biological activities. The presence of trimethoxy groups on the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione with dimethylformamide-dimethylacetal in a suitable solvent like dry xylene. The reaction proceeds through a condensation mechanism to form the final product. Characterization techniques such as IR, NMR, and MS are used to confirm the structure and purity of the compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of cyclohexane-1,3-diones can inhibit cancer cell growth by targeting specific molecular pathways involved in tumor progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The exact mechanism involves interference with bacterial cell metabolism and replication processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors that play critical roles in cellular processes such as proliferation and apoptosis. However, detailed mechanistic studies are still ongoing to fully elucidate these interactions .
Study on Anticancer Activity
A study conducted on derivatives of cyclohexane-1,3-diones demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. This suggests a potent anticancer effect that warrants further investigation into its therapeutic potential .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibition zones in agar diffusion assays, supporting their potential as antimicrobial agents .
Summary of Biological Activities
| Activity Type | Description | Evidence |
|---|---|---|
| Anticancer | Inhibits cancer cell growth | IC50 values in micromolar range observed in studies |
| Antimicrobial | Inhibits bacterial growth | Significant inhibition zones in agar diffusion tests |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione?
- Methodology : The compound can be synthesized via a condensation reaction between cyclohexane-1,3-dione derivatives and appropriate aldehydes. For example, cyclohexane-1,3-dione reacts with aldehydes (e.g., substituted benzaldehydes) in absolute ethanol under reflux with a catalytic amount of piperidine (0.5–1.0 mol%) for 3–6 hours. The reaction mixture is acidified post-reflux to precipitate the product, followed by recrystallization from ethanol or methanol .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Substituents on the aldehyde (e.g., trimethoxyphenyl groups) may require adjusted reaction times or temperatures to avoid decomposition.
Q. How can the purity and structural integrity of the synthesized compound be verified?
- Methodology :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% recommended for research use).
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute structural determination. Alternatively, employ - and -NMR to confirm the presence of key functional groups (e.g., dimethylamino methylene protons at δ 2.8–3.2 ppm, aromatic protons from trimethoxyphenyl at δ 6.5–7.5 ppm) .
Q. What purification techniques are effective for isolating this compound from reaction by-products?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the target compound from unreacted starting materials or minor by-products. For highly polar impurities, use recrystallization in ethanol or methanol .
- Advanced Tip : Employ preparative HPLC with a chiral column if enantiomeric purity is critical for biological studies .
Advanced Research Questions
Q. How does the electronic nature of the dimethylamino group influence reactivity in nucleophilic additions?
- Mechanistic Insight : The dimethylamino group acts as an electron-donating substituent, increasing electron density at the methylene carbon. This enhances susceptibility to nucleophilic attack (e.g., in Michael additions or cycloadditions). Computational studies (e.g., NBO analysis) can quantify charge distribution .
- Experimental Validation : Compare reaction kinetics of the dimethylamino-substituted compound with analogs lacking the group (e.g., unsubstituted cyclohexane-1,3-dione derivatives) using UV-Vis or -NMR to track intermediate formation .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Case Analysis : Discrepancies in reported antimicrobial or anticancer activities may arise from variations in assay conditions (e.g., cell lines, solvent controls). Standardize protocols:
Use DMSO as a solvent (≤0.1% final concentration to avoid cytotoxicity).
Validate activity across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).
Confirm target engagement via enzyme inhibition assays (e.g., kinase profiling) .
- Statistical Rigor : Apply ANOVA or multivariate analysis to distinguish compound-specific effects from experimental noise .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or topoisomerase II). Prioritize binding poses with ΔG < −6 kcal/mol.
MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability under physiological conditions .
- Validation : Cross-reference computational predictions with experimental IC values from enzyme inhibition assays .
Q. What role does the trimethoxyphenyl group play in modulating solubility and bioavailability?
- Physicochemical Profiling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
